molecular formula C5H7N3O2S B13217840 (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid

Cat. No.: B13217840
M. Wt: 173.20 g/mol
InChI Key: ZMPDFMGFOFLPIX-SCSAIBSYSA-N
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Description

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid is a unique compound characterized by the presence of a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanoacetamide with suitable reagents to form the thiadiazole ring, followed by further functionalization to introduce the amino and propanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The overall yield and purity of the final product are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid is unique due to the specific arrangement of its functional groups and the presence of the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

(2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-7-11-8-3/h2,4H,1,6H2,(H,9,10)/t4-/m1/s1

InChI Key

ZMPDFMGFOFLPIX-SCSAIBSYSA-N

Isomeric SMILES

C1=NSN=C1C[C@H](C(=O)O)N

Canonical SMILES

C1=NSN=C1CC(C(=O)O)N

Origin of Product

United States

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